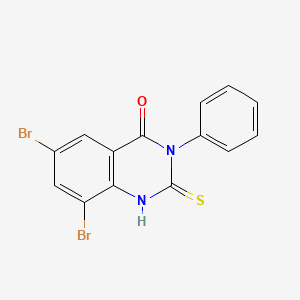
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by its unique bromine substitutions and thioxo group, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate brominated phenyl isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of novel materials and as a precursor in the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6,8-Difluoro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6,8-Diiodo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific bromine substitutions, which can influence its chemical reactivity and biological activity. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets and may confer distinct pharmacological properties compared to its chloro, fluoro, or iodo analogs.
Propriétés
Numéro CAS |
16760-49-9 |
|---|---|
Formule moléculaire |
C14H8Br2N2OS |
Poids moléculaire |
412.1 g/mol |
Nom IUPAC |
6,8-dibromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H8Br2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20) |
Clé InChI |
PXCFVKWCZXVTGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


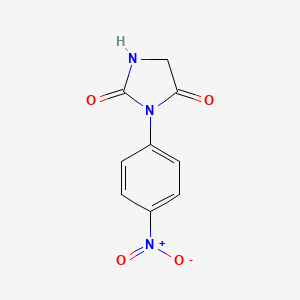

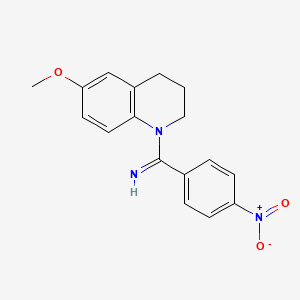

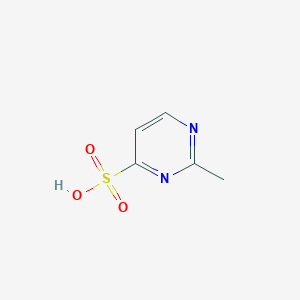
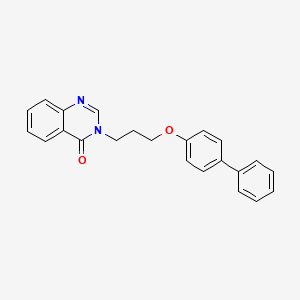
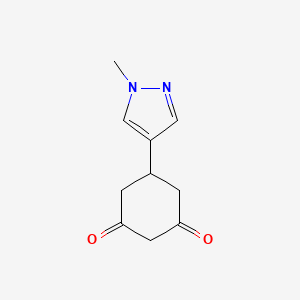

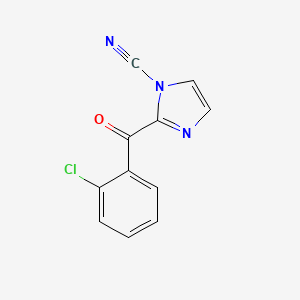

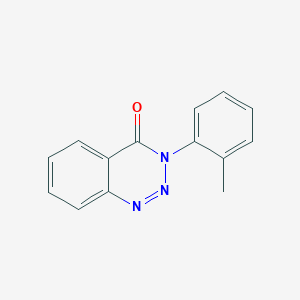

![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
